2,6-Dimethylpyrimidine-4-carbaldehyde
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Overview
Description
Scientific Research Applications
Organic Synthesis
2,6-Dimethylpyrimidine-4-carbaldehyde: is a valuable intermediate in organic synthesis. It can undergo SNAr reactions , which are a type of nucleophilic aromatic substitution, to produce a variety of heterocyclic compounds . These reactions are crucial for building complex molecules that can serve as precursors for pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, 2,6-Dimethylpyrimidine-4-carbaldehyde serves as a building block for creating N-heterocyclic systems . These systems are often found in drug molecules and can be modified to alter their pharmacological properties. The compound’s ability to participate in various reactions makes it a versatile tool for medicinal chemists.
Material Science
This compound has potential applications in material science, particularly in the development of nonlinear optical (NLO) materials . NLO materials are important for their applications in lasers, optical signal processing, and optical data storage. The synthesis of new organic compounds with high NLO coefficients is a significant area of research.
Analytical Chemistry
2,6-Dimethylpyrimidine-4-carbaldehyde: can be used as a reference standard in analytical chemistry to ensure the accuracy of analytical instruments and methodologies . Its well-defined structure and properties make it suitable for calibrating equipment and validating analytical procedures.
Environmental Applications
Compounds derived from 2,6-Dimethylpyrimidine-4-carbaldehyde could be used in environmentally friendly processes due to their potential for mild reaction conditions . This aligns with the growing need for sustainable and green chemistry practices in environmental applications.
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been studied, and they are known to undergo aromatic nucleophilic substitution reactions .
Mode of Action
It’s worth noting that pyrimidine derivatives can undergo various reactions, including amination, solvolysis, and condensation processes . These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
Related compounds like 2,6-dimethyl-4-aminopyrimidine hydrazones have been synthesized as pyruvate dehydrogenase complex e1 (pdhc-e1) inhibitors . PDHc-E1 is a key component of the energy metabolic pathway of organisms .
Result of Action
Related compounds have shown to bind with dna and bsa protein .
Action Environment
It’s worth noting that the reactions of related compounds can occur under mild and environmentally friendly conditions .
properties
IUPAC Name |
2,6-dimethylpyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(4-10)9-6(2)8-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNZMSHBGPIXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyrimidine-4-carbaldehyde | |
CAS RN |
1074-39-1 |
Source
|
Record name | 2,6-dimethylpyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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